

Comparative NMR Profiling: Methyl 8-hydroxyoctanoate Purity Assessment

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Compound of Interest

Compound Name: Methyl 8-hydroxyoctanoate

CAS No.: 20257-95-8

Cat. No.: B1618368

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Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Polymer Chemists, and Analytical Leads Subject: ¹H NMR Interpretation, Impurity Profiling, and Solvent Optimization for **Methyl 8-hydroxyoctanoate**

Executive Summary: The "Omega" Challenge

Methyl 8-hydroxyoctanoate is a critical bifunctional linker used in antibody-drug conjugates (ADCs) and polyester synthesis. Its value lies in its asymmetry: a reactive methyl ester on one end and a primary alcohol on the other.

The Analytical Problem: In standard

¹H NMR, the methyl ester singlet (

3.67) and the

-hydroxymethylene triplet (

3.64) possess nearly identical chemical shifts. This overlap frequently masks partial hydrolysis (acid impurity) or over-reduction (diol impurity), leading to false purity calculations in drug development pipelines.

This guide compares the spectral performance of **Methyl 8-hydroxyoctanoate** against its common impurities and evaluates solvent systems to resolve the critical "3.6 ppm overlap" region.

Structural Analysis & Assignment Logic

To validate the molecule, we must confirm the integral ratio of the methyl ester (3H) to the terminal methylene (2H).

The Core Spectrum (, 400 MHz)[2]

Position	Group	Shift (ppm)	Multiplicity	Integral	Mechanistic Cause
1		3.67	Singlet	3H	Deshielded by ester oxygen. Key Purity Marker.
8		3.64	Triplet (Hz)	2H	Deshielded by hydroxyl oxygen. Often overlaps with Pos 1.
2		2.30	Triplet (Hz)	2H	-position to carbonyl; moderate deshielding.
7		1.58	Multiplet	2H	-position to hydroxyl.
3		1.62	Multiplet	2H	-position to carbonyl.
4-6		1.33	Broad Signal	6H	Bulk methylene "envelope"; shielded environment.
OH		1.5 - 2.5	Broad Singlet	1H	Exchangeable; shift varies with concentration /temp.

“

Critical Insight: In low-field NMR (300 MHz), the signals at 3.67 ppm and 3.64 ppm merge into a multiplet with an integral of 5H. This prevents you from seeing if the ester has hydrolyzed (loss of 3H singlet).

Comparative Profiling: Product vs. Impurities

The following table contrasts the target molecule with its two most common process impurities: 8-Hydroxyoctanoic acid (Hydrolysis product) and 1,8-Octanediol (Over-reduction byproduct).

Table 1: Impurity Fingerprinting

Feature	Methyl 8-hydroxyoctanoate (Target)	8-Hydroxyoctanoic Acid (Impurity A)	1,8-Octanediol (Impurity B)
Methoxy Signal	Singlet @ 3.67 ppm (3H)	ABSENT	ABSENT
-Methylene	Triplet @ 2.30 ppm	Triplet @ 2.34 ppm (slight downfield shift)	Shifted Upfield to ~1.5 ppm (no carbonyl)
-Methylene	Triplet @ 3.64 ppm (2H)	Triplet @ 3.64 ppm (2H)	Two Triplets @ 3.64 ppm (4H total, symmetric)
Exchangeable Proton	OH only	OH + COOH (Very broad, >10 ppm)	2x OH

Protocol for Purity Calculation

To determine molar purity (

) when the 3.6 ppm region is overlapped:

- Integrate the

-methylene triplet at 2.30 ppm (Set to 2.00 H).

- Integrate the Methoxy singlet at 3.67 ppm.
- If Pure: Methoxy integral should be 3.00 H.
- If Hydrolyzed: Methoxy integral will be < 3.00 H.

Solvent Comparison: Resolving the Overlap

The choice of solvent is the primary variable for resolving the critical ester/alcohol overlap.

Scenario A: Chloroform-d ()

- Pros: Excellent solubility; standard for libraries.

- Cons: The

proton is often invisible or broad due to exchange. The

and

signals often overlap.

- Verdict: Good for general ID, poor for strict purity assays of this specific ester.

Scenario B: DMSO-

- Pros: Forms H-bonds with the

, slowing exchange. This reveals the

proton as a distinct triplet (coupled to

) at ~4.3 ppm.

- Effect on Shift: The

methylene signal shifts slightly, often resolving from the methyl ester singlet.

- Verdict: Superior for characterization. The appearance of the OH triplet confirms the alcohol is primary and not oxidized to an aldehyde.

Scenario C: Shift Reagent (Trichloroacetyl Isocyanate - TAI)

- Method: Add 2 drops of TAI to the NMR tube.
- Reaction: TAI reacts with the

to form a carbamate.
- Result: The

signal shifts downfield by $\sim 0.5 - 1.0$ ppm (to ~ 4.2 ppm), completely clearing the 3.6 ppm region for the methyl ester.
- Verdict: The Gold Standard for absolute quantification of the ester vs. alcohol ratio.

Experimental Protocols

Protocol 1: The "Water Shake" (OH Validation)

Use this to confirm the peak at 1.5-2.5 ppm is indeed the Hydroxyl group and not water impurity.

- Acquire a standard ^1H spectrum in

.
- Add 1 drop of

directly to the NMR tube.
- Shake vigorously for 30 seconds.
- Allow layers to separate (or run as emulsion if necessary).
- Re-acquire spectrum.
- Result: The broad singlet at 1.5-2.5 ppm will vanish (exchange with D). The triplet at 3.64 ppm will simplify if it was coupled to the OH.

Protocol 2: TAI Derivatization (For Purity Assays)

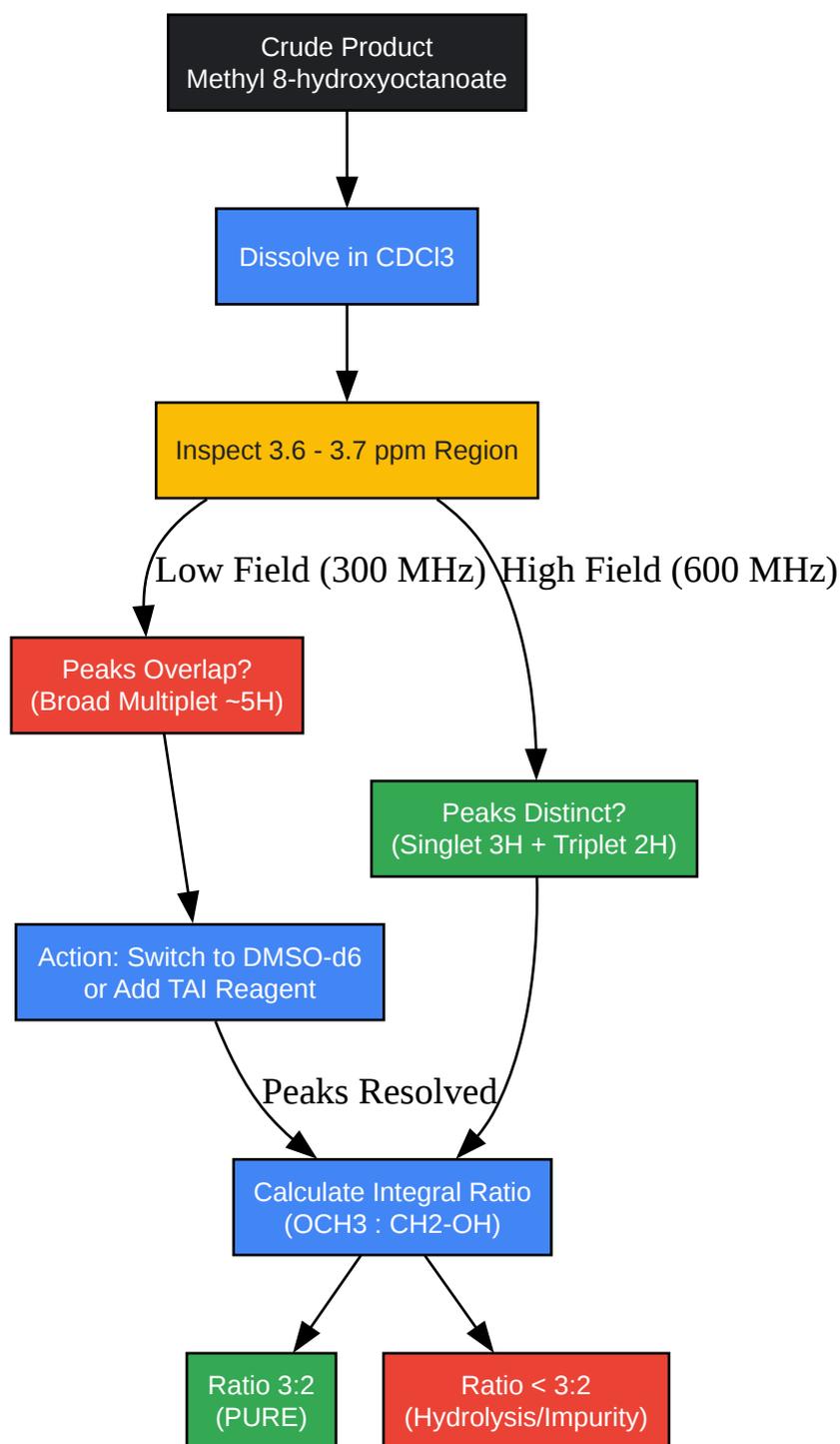
Use this when strict quantitation of the alcohol functionality is required.

- Dissolve 10 mg sample in 0.6 mL
- Acquire "Before" spectrum.
- Add 20 μ L Trichloroacetyl Isocyanate (TAI) directly to the tube.
- Shake and wait 5 minutes (reaction is instantaneous).
- Acquire "After" spectrum.
- Analysis: Integrate the new multiplet at \sim 4.2 ppm (shifted) against the methyl ester singlet at 3.67 ppm. Ratio should be exactly 2:3.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for assigning peaks and determining purity.

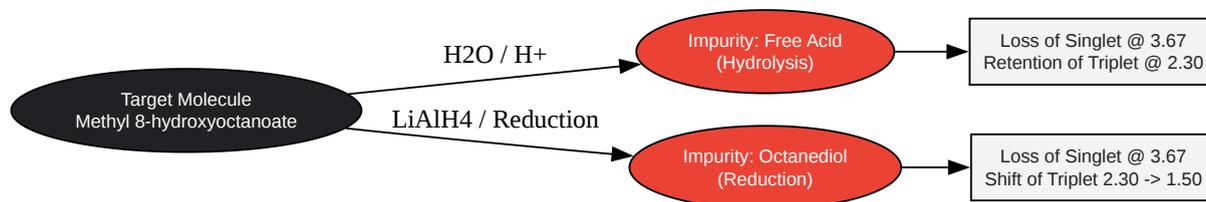
Diagram 1: Purity Assessment Workflow



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Caption: Logical workflow for overcoming signal overlap to determine molar purity.

Diagram 2: Spectral Distinction of Impurities



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Caption: Spectral fingerprints identifying common process impurities.

References

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Sources

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- [2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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